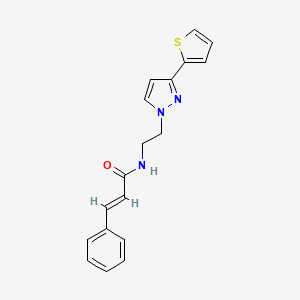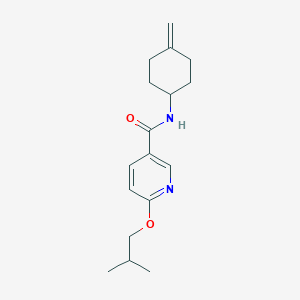
N-(4-methylidenecyclohexyl)-6-(2-methylpropoxy)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylidenecyclohexyl)-6-(2-methylpropoxy)pyridine-3-carboxamide, commonly known as MXE, is a dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and gained popularity as a recreational drug due to its euphoric and hallucinogenic effects. However, MXE has also been the subject of scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Enaminones and Hydrogen Bonding
Research on anticonvulsant enaminones, such as methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, highlights the importance of hydrogen bonding in determining their crystal structures and possibly their biological activity. These studies focus on understanding the molecular conformations and interactions critical for their pharmacological profiles, omitting details on drug dosage or side effects in line with the requirements (Kubicki, Bassyouni, & Codding, 2000).
Antimicrobial Agents
Compounds synthesized from pyridine carboxamides have shown significant antimicrobial properties. For instance, chiral linear and macrocyclic bridged pyridines derived from pyridine-2,6-dicarbonyl dichloride exhibited noteworthy antimicrobial screening, suggesting potential applications in developing new antimicrobial agents (Al-Salahi, Al-Omar, & Amr, 2010).
Synthesis of Schiff’s Bases and Azetidinones
The synthesis of Schiff’s bases and 2-azetidinones from N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides has been explored for their potential antidepressant and nootropic activities. This research demonstrates the versatility of pyridine carboxamide derivatives in synthesizing compounds with central nervous system activity, focusing on the chemical synthesis and characterization rather than pharmacological side effects (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Synthesis and Characterization of Liquid Crystals
Research into heterocyclic pyridine-based liquid crystals for potential applications in displays and optical devices showcases another avenue of scientific exploration. These studies emphasize the synthesis, mesomorphic properties, and potential technological applications of these materials, sidestepping any pharmacological aspects (Ong, Ha, Yeap, & Lin, 2018).
Eigenschaften
IUPAC Name |
N-(4-methylidenecyclohexyl)-6-(2-methylpropoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12(2)11-21-16-9-6-14(10-18-16)17(20)19-15-7-4-13(3)5-8-15/h6,9-10,12,15H,3-5,7-8,11H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROGNXWAOZACKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC=C(C=C1)C(=O)NC2CCC(=C)CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2355815.png)
![ethyl 2-({[(4-methyl-5-{[(4-methyl-3-nitrobenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2355816.png)
![1-[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B2355819.png)
![2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptan-1-yl]acetic acid](/img/structure/B2355822.png)
![4-isobutyl-1-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2355823.png)
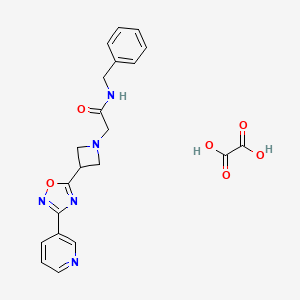
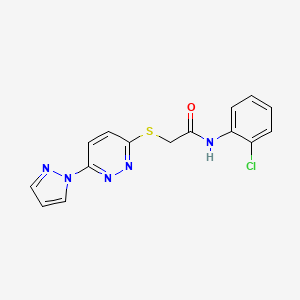
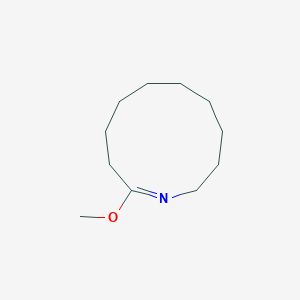
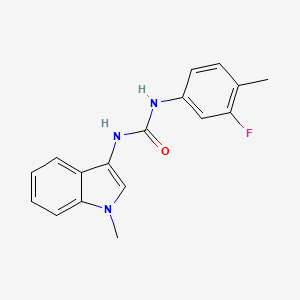

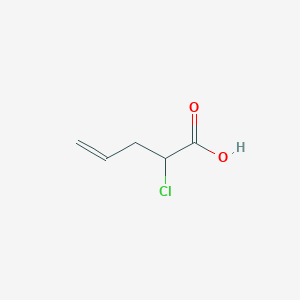
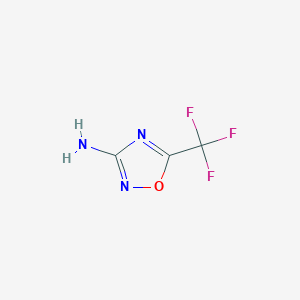
![1-(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2355832.png)
